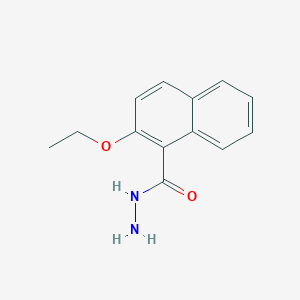

2-Ethoxy-1-naphthohydrazide

Description

General Significance of Hydrazide and Aroylhydrazone Scaffolds in Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a versatile building block in both organic synthesis and medicinal chemistry. Hydrazides are key precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. They are typically synthesized from esters, acyl chlorides, or anhydrides via reaction with hydrazine (B178648).

When a hydrazide is condensed with an aldehyde or ketone, it forms a hydrazone, which contains the characteristic azomethine group (–NH–N=CH–). researchgate.net These resulting aroylhydrazones are of significant interest due to their extensive biological activities. researchgate.netgoogle.com The active pharmacophore (-CONH-N=CH-) is considered largely responsible for their biological effects, though the attached substituents can significantly modulate the activity. google.com The structural flexibility and coordinating ability of hydrazones also make them valuable ligands in the development of metal complexes with unique properties. frontiersin.org

The hydrazide-hydrazone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral activities. researchgate.netresearchgate.net For example, Isoniazid, a hydrazide, remains a cornerstone in the treatment of tuberculosis, while Nifuroxazide, a hydrazone, is used as an intestinal antiseptic. frontiersin.orgresearchgate.net The ability of these scaffolds to act as iron chelators and antioxidants also contributes to their therapeutic potential. google.comsimsonpharma.com

Structural Features and Unique Reactivity of Naphthohydrazide Derivatives

Naphthohydrazide derivatives are a subclass of aroylhydrazides characterized by the presence of a naphthalene (B1677914) ring system. This large, planar aromatic structure is a key feature, influencing the compounds' physical and chemical properties through π-π stacking interactions. mdpi.com The general structure consists of the naphthalene core bonded to the carbohydrazide (B1668358) group (-CONHNH2).

Like other hydrazides, naphthohydrazides are reactive intermediates. The hydrazide moiety can undergo condensation reactions with various aldehydes and ketones to form a diverse library of N-arylhydrazones. jetir.org This reactivity is fundamental to the exploration of their biological potential, as structural modifications to the resulting hydrazone can fine-tune its activity. jetir.org For instance, the reaction of 3-hydroxy-2-naphthohydrazide (B1221801) with substituted aldehydes has been used to create a series of hydrazones with potent α-glucosidase inhibitory activity for potential diabetes management. nih.govcuny.edu

Furthermore, the keto-enol tautomerism and the presence of multiple donor sites (oxygen and nitrogen atoms) allow naphthohydrazide derivatives to act as versatile ligands, coordinating with metal ions in various ways. eurjchem.com This has led to the synthesis of numerous metal complexes with interesting structural and biological properties, including potential antimicrobial and DNA-binding capabilities. chemdiv.com The planarity of the naphthalene system combined with hydrogen bonding capabilities, such as the intramolecular N–H⋯O and O–H⋯N bonds observed in some derivatives, helps to stabilize the molecular structure. jetir.org

Current Research Landscape Pertaining to 2-Ethoxy-1-naphthohydrazide and Analogues

Direct and extensive research specifically focused on 2-Ethoxy-1-naphthohydrazide is limited in publicly accessible scientific literature. However, its existence is confirmed as it is available commercially as a chemical building block for organic synthesis. nih.gov

Synthesis and Properties of 2-Ethoxy-1-naphthohydrazide

The standard synthetic route to a hydrazide involves the reaction of an ester with hydrazine hydrate (B1144303). chemeo.comsemanticscholar.org Therefore, a plausible synthesis for 2-Ethoxy-1-naphthohydrazide would involve the conversion of its corresponding acid, 2-ethoxy-1-naphthoic acid, to an ester (e.g., a methyl or ethyl ester), which is then reacted with hydrazine hydrate.

The precursor, 2-ethoxy-1-naphthoic acid, is a known compound, primarily recognized as a key intermediate in the synthesis of Nafcillin, a semisynthetic penicillin antibiotic that is resistant to penicillinase. google.comgoogle.com Patents describe the synthesis of 2-ethoxy-1-naphthoic acid from 2-hydroxy-1-naphthaldehyde. google.com In the synthesis of Nafcillin, the 2-ethoxy-1-naphthoic acid is typically converted to its acyl chloride to facilitate reaction with 6-aminopenicillanic acid (6-APA), rather than being converted to the hydrazide. google.com

Basic chemical information for 2-Ethoxy-1-naphthohydrazide is provided in the table below.

| Property | Value |

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.27 g/mol |

| SMILES | CCOc1c(C(NN)=O)c2ccccc2cc1 |

| InChI Key | KDFPGGJFCVOWDW-UHFFFAOYSA-N |

| Data sourced from ChemDiv Inc. nih.gov |

Research on Analogues

While dedicated studies on 2-Ethoxy-1-naphthohydrazide are scarce, research into its analogues provides insight into the potential utility of this class of compounds. For example, a Korean patent discloses 4-ethoxy-1-hydroxy-2-naphthohydrazide as part of a series of compounds investigated for preventing or treating Middle East Respiratory Syndrome (MERS-CoV) by inhibiting the interaction between the viral spike protein and the host cell's DPP4 protein.

Other research on related structures further illustrates the pharmacological interest in this scaffold. A series of hydrazones based on 3-hydroxy-2-naphthohydrazide were synthesized and showed significant potential for managing diabetes through the inhibition of the α-glucosidase enzyme. nih.gov Another study describes the synthesis and anti-inflammatory profile of (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide , an inhibitor of IκB kinase-β (IKK-β). These examples, while not involving the specific isomer 2-Ethoxy-1-naphthohydrazide, highlight the therapeutic potential that can be accessed through the naphthohydrazide framework.

The table below summarizes some of the investigated biological activities for various naphthohydrazide analogues.

| Naphthohydrazide Scaffold | Target/Application | Reference |

| 4-Ethoxy-1-hydroxy-2-naphthohydrazide | Antiviral (MERS-CoV) | |

| 3-Hydroxy-2-naphthohydrazide Derivatives | Antidiabetic (α-glucosidase inhibition) | nih.gov |

| (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide | Anti-inflammatory (IKK-β inhibition) | |

| 3-Hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide Metal Complexes | Antimicrobial, DNA Binding | chemdiv.com |

This contextual research underscores that while 2-Ethoxy-1-naphthohydrazide itself remains an under-investigated molecule, its structural motifs are present in a variety of pharmacologically active compounds, suggesting it may be a valuable building block for future drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxynaphthalene-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-11-8-7-9-5-3-4-6-10(9)12(11)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPGGJFCVOWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 1 Naphthohydrazide

Conventional Synthetic Approaches to Naphthohydrazides

Traditional methods for synthesizing hydrazides, including 2-Ethoxy-1-naphthohydrazide, primarily rely on the conversion of carboxylic acid derivatives. The common precursor for these routes is 2-ethoxy-1-naphthoic acid, which can be prepared from 2-hydroxy-1-naphthaldehyde. google.com The process involves an ethylation reaction using absolute ethanol (B145695) with a catalyst like sodium bisulfate monohydrate, followed by oxidation of the resulting 2-ethoxy-1-naphthaldehyde (B42516) with hydrogen peroxide in an alkaline medium. google.com

Ester Hydrazinolysis

Ester hydrazinolysis is a widely used and straightforward method for the preparation of acylhydrazides. This reaction involves the nucleophilic acyl substitution of an ester with hydrazine (B178648) hydrate (B1144303). The synthesis of 2-Ethoxy-1-naphthohydrazide via this route begins with the esterification of 2-ethoxy-1-naphthoic acid to produce its corresponding ester, typically ethyl 2-ethoxy-1-naphthoate. nih.gov This ester is then refluxed with an excess of hydrazine hydrate, often using ethanol as a solvent. acs.org

The mechanism proceeds via the nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group (e.g., ethoxide) to yield the stable hydrazide product. A typical protocol involves a 1:2 molar ratio of ester to hydrazine hydrate and heating for several hours to ensure complete conversion.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Ethoxy-1-naphthoic acid | Ethanol, Acid catalyst | Ethyl 2-ethoxy-1-naphthoate |

| 2 | Ethyl 2-ethoxy-1-naphthoate | Hydrazine hydrate, Ethanol, Reflux | 2-Ethoxy-1-naphthohydrazide |

Hydrazidic Halide Hydrolysis

An alternative and often more reactive pathway to hydrazides is through the use of an acyl halide intermediate. In this method, 2-ethoxy-1-naphthoic acid is first converted into its more reactive acyl chloride, 2-ethoxy-1-naphthoyl chloride. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 2-ethoxy-1-naphthoyl chloride is a highly reactive electrophile. semanticscholar.org It readily reacts with hydrazine, which acts as a nucleophile, in a vigorous reaction. wikipedia.org Due to the high reactivity, the reaction is often performed at low temperatures and may use a base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid (HCl) byproduct that is formed. semanticscholar.org This method is highly efficient but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate. The term "hydrazidic halide hydrolysis" is a less common descriptor for this standard transformation, which is more frequently referred to as the reaction of an acyl halide with hydrazine.

Emerging Catalytic Innovations in Hydrazide Synthesis

Recent advancements in organic synthesis have introduced novel catalytic methods that offer significant improvements over conventional approaches for preparing hydrazides. These innovations aim to increase yields, reduce reaction times, and enhance substrate scope under milder conditions.

One prominent area of innovation is the use of transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions have been developed for the C-N coupling of hydrazine with aryl halides. nih.gov While this method typically produces aryl hydrazines, adaptations could potentially be applied to acyl precursors. More directly relevant are catalytic systems designed for the formation of the N-acyl bond. Oxidovanadium(V) complexes with hydrazone-based ligands have demonstrated catalytic activity in oxidation reactions and represent a class of catalysts with potential applications in hydrazide synthesis. epa.gov

Furthermore, green catalytic strategies are gaining traction. Studies on related naphthohydrazides, such as 3-hydroxy-2-naphthohydrazide (B1221801), have shown that green ball-milling techniques can be used to prepare metal complexes of hydrazones, indicating a move towards solvent-free or solvent-minimized synthetic strategies. frontiersin.org Lewis acid catalysts like zinc chloride have also been explored to accelerate the hydrazinolysis of esters, reducing reaction times significantly.

| Catalytic Approach | Catalyst Type | Potential Application/Advantage |

| Metal-Catalyzed Coupling | Palladium complexes | Formation of aryl hydrazines from aryl halides; potential for adaptation. nih.gov |

| Coordination Complexes | Oxidovanadium(V) complexes | Catalysis for reactions involving hydrazone-type ligands. epa.gov |

| Lewis Acid Catalysis | Zinc Chloride (ZnCl₂) | Acceleration of ester hydrazinolysis, reducing reaction times. |

| Mechanochemistry | Ball-milling | Environmentally friendly, solvent-minimized synthesis of related derivatives. frontiersin.org |

Regioselective Functionalization Strategies for Ethoxy-Naphthalene Systems

The synthesis of 2-Ethoxy-1-naphthohydrazide is fundamentally a study in the regioselective functionalization of the naphthalene (B1677914) ring. The substitution pattern is dictated by the directing effects of the functional groups present on the ring at each synthetic step.

The synthesis of the key precursor, 2-ethoxy-1-naphthoic acid, itself relies on regioselectivity. Starting from 2-naphthol, the initial ethylation to form 2-ethoxynaphthalene (B165321) occurs at the hydroxyl position. The subsequent introduction of a carbonyl group at the C1 position is a critical regioselective step. The ethoxy group at C2 is an ortho-, para-directing activator. In the naphthalene system, electrophilic attack is strongly favored at the adjacent, highly activated C1 position over other positions like C3. This inherent reactivity allows for the selective formylation or carboxylation at C1, leading to the desired 1,2-disubstituted naphthalene core. google.com

Studies on the functionalization of 2-ethoxynaphthalene have confirmed this regioselectivity. For example, electrophilic alkylation and sulfenylation reactions on 2-ethoxynaphthalene proceed with high selectivity to yield the C1-substituted product. rsc.orgrsc.org This predictable outcome is crucial for designing efficient synthetic routes that avoid the formation of undesired isomers, which can be difficult to separate.

Green Chemistry Principles in Naphthohydrazide Synthesis

The principles of green chemistry offer a framework for developing more environmentally benign and sustainable methods for synthesizing chemical compounds like 2-Ethoxy-1-naphthohydrazide.

Several of the twelve principles are directly applicable to optimizing its synthesis:

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. The emerging catalytic methods discussed in section 2.2, such as using Lewis acids or transition-metal complexes, fulfill this principle by increasing reaction efficiency and reducing waste. epa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that minimize the use of protecting groups or proceed through high-yield steps have better atom economy. C-H functionalization strategies are particularly promising in this regard. rsc.org

Safer Solvents and Auxiliaries : The choice of solvent can have a significant environmental impact. Conventional syntheses often use ethanol, which is a relatively green solvent. However, exploring solvent-free conditions, such as those achieved through mechanochemistry (ball-milling), or using water as a reaction medium, represents a significant green advancement. frontiersin.orgrsc.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of highly active catalysts that allow for lower reaction temperatures contributes to energy efficiency. epa.gov Microwave-assisted synthesis can also be more energy-efficient by dramatically reducing reaction times compared to conventional heating. evitachem.com

Reduce Derivatives : Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. Direct C-H functionalization approaches are a key strategy to reduce the need for pre-functionalized starting materials and protecting groups. rsc.org

By integrating these principles, the synthesis of 2-Ethoxy-1-naphthohydrazide can be shifted towards more sustainable and efficient manufacturing processes.

Chemical Transformations and Derivatization Strategies

Condensation Reactions to Form Hydrazone Derivatives

The terminal amine of the hydrazide moiety in 2-Ethoxy-1-naphthohydrazide is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. This reaction is a cornerstone of hydrazide chemistry, leading to the formation of N-acylhydrazones. nih.gov The general mechanism involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C=O). soeagra.comnih.gov

The reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The resulting hydrazones are often crystalline solids, which facilitates their purification. soeagra.com

Table 1: Examples of Condensation Reactions with 2-Ethoxy-1-naphthohydrazide

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative |

| Benzaldehyde | (E)-N'-(benzylidene)-2-ethoxy-1-naphthohydrazide |

| 4-Nitrobenzaldehyde | (E)-2-ethoxy-N'-(4-nitrobenzylidene)-1-naphthohydrazide |

| Salicylaldehyde | (E)-2-ethoxy-N'-(2-hydroxybenzylidene)-1-naphthohydrazide |

| Acetone | (E)-2-ethoxy-N'-(propan-2-ylidene)-1-naphthohydrazide |

| Acetophenone | (E)-2-ethoxy-N'-(1-phenylethylidene)-1-naphthohydrazide |

This table presents plausible reaction products based on established chemical principles of hydrazone formation.

The hydrazone derivatives formed from 2-Ethoxy-1-naphthohydrazide are a specific class of Schiff bases, characterized by the azomethine or imine group (-C=N-). soeagra.comnih.gov These compounds are of significant academic interest due to their unique structural features, including the potential for keto-enol tautomerism and cis-trans isomerism around the C=N double bond. dergipark.org.tr

The academic utility of these Schiff bases is extensive:

Coordination Chemistry : The presence of multiple donor atoms (oxygen and nitrogen) allows these hydrazones to act as versatile chelating ligands for a wide range of transition metals. frontiersin.orgmocedes.org The resulting metal complexes have been a subject of study for their interesting structural, spectral, and magnetic properties. For example, hydrazones derived from 3-hydroxy-2-naphthoic hydrazide form stable complexes with Co(II), Ni(II), and Cu(II). frontiersin.orgchemrxiv.org

Synthesis of Heterocycles : The hydrazone linkage provides a reactive template for constructing more complex heterocyclic molecules. researchgate.net

Analytical Reagents : The ability to form colored complexes with specific metal ions makes some hydrazone derivatives useful as spectrophotometric agents for metal detection. dergipark.org.tr

Oxidation and Reduction Pathways

The hydrazide functional group and the naphthyl ring system in 2-Ethoxy-1-naphthohydrazide can undergo both oxidation and reduction, although specific studies on this particular molecule are not extensively documented. The reactivity can be inferred from the general behavior of hydrazides and aromatic compounds.

Oxidation : The oxidation of hydrazides can lead to different products depending on the oxidizing agent and reaction conditions.

Diacylhydrazines : Mild oxidation can couple two hydrazide molecules to form N,N'-diacylhydrazine derivatives.

Acyl Radicals : Stronger oxidizing agents can generate acyl radicals, which may undergo further reactions. The naphthalene (B1677914) ring itself is susceptible to oxidation, potentially leading to naphthoquinones under vigorous conditions, though this would likely require cleavage of the hydrazide side chain.

Reduction : The reduction of the hydrazide moiety is less common.

Hydrazine (B178648) and Alcohol : Strong reducing agents like lithium aluminum hydride could potentially reduce the amide carbonyl group to a methylene (B1212753) group, ultimately yielding a substituted hydrazine, or cleave the C-N bond.

Amine Formation : Complete reduction and subsequent hydrolysis could theoretically lead to the formation of 2-ethoxynaphthylamine. The aromatic naphthalene rings can be reduced to tetralin or decalin derivatives via catalytic hydrogenation, but this typically requires high pressure and specific catalysts.

Nucleophilic Substitution Reactions of the Hydrazide Moiety

The synthesis of 2-Ethoxy-1-naphthohydrazide itself is a prime example of a nucleophilic substitution reaction, where hydrazine hydrate (B1144303) acts as a nucleophile to displace the alkoxy group from an ester of 2-ethoxy-1-naphthoic acid. nih.govacs.orgmdpi.com

Once formed, the terminal -NH2 group of the hydrazide is a potent nucleophile and can participate in further substitution reactions. A key example is acylation, where the hydrazide reacts with electrophilic acylating agents like acid chlorides or anhydrides. This reaction yields N,N'-diacylhydrazine or N-acyl-N'-substituted hydrazine derivatives, depending on the structure of the acylating agent. This transformation is useful for adding further complexity to the molecule. acs.org

Table 2: Nucleophilic Substitution Reactions of 2-Ethoxy-1-naphthohydrazide

| Electrophilic Reagent | Product Type | Example Product Name |

| Acetyl Chloride | N,N'-Diacylhydrazine | N'-acetyl-2-ethoxy-1-naphthohydrazide |

| Benzoyl Chloride | N,N'-Diacylhydrazine | N'-benzoyl-2-ethoxy-1-naphthohydrazide |

| Phenyl Isocyanate | Substituted Semicarbazide | 4-phenyl-1-(2-ethoxy-1-naphthoyl)semicarbazide |

This table illustrates potential products from the nucleophilic character of the hydrazide group.

Cyclization Reactions for Heterocyclic Ring Systems

Hydrazides and their corresponding hydrazone derivatives are highly valuable precursors for the synthesis of a wide array of five- and six-membered heterocyclic compounds. researchgate.netbritannica.com The general strategy involves a two-step process: first, the condensation of 2-Ethoxy-1-naphthohydrazide with a suitable carbonyl compound to form a hydrazone, followed by a cyclization reaction with a second reagent that provides the remaining atoms for the new ring. soeagra.comresearchgate.net

Various heterocyclic systems can be constructed through this approach:

1,3,4-Oxadiazoles : Cyclodehydration of N,N'-diacylhydrazine derivatives (formed as in section 3.3) using reagents like phosphorus oxychloride or acetic anhydride (B1165640) can yield 2,5-disubstituted 1,3,4-oxadiazoles.

Pyrazoles : The reaction of a hydrazone with a 1,3-dicarbonyl compound, such as acetylacetone, can lead to the formation of pyrazole (B372694) derivatives. longdom.org

1,3,4-Thiadiazoles : Reaction of the hydrazide with carbon disulfide followed by cyclization can produce thiadiazole rings.

Table 3: Heterocyclic Systems from 2-Ethoxy-1-naphthohydrazide Derivatives

| Hydrazide Derivative | Cyclizing Agent | Resulting Heterocycle |

| N'-acetyl-2-ethoxy-1-naphthohydrazide | Acetic Anhydride | 2-(2-ethoxynaphthalen-1-yl)-5-methyl-1,3,4-oxadiazole |

| (E)-2-ethoxy-N'-(propan-2-ylidene)-1-naphthohydrazide | Acetylacetone | Pyrazole Derivative |

| 2-Ethoxy-1-naphthohydrazide | Carbon Disulfide, KOH | 5-(2-ethoxynaphthalen-1-yl)-1,3,4-oxadiazole-2-thiol |

This table outlines synthetic pathways to key heterocyclic cores based on established cyclization methodologies.

Acyl Azide (B81097) Formation and Applications in Peptide Chemistry

Hydrazides are critical intermediates in a classical method of peptide synthesis known as the acyl azide method. rsc.orggoogle.com This technique is particularly valued because it minimizes the risk of racemization at the activated amino acid residue, thus preserving chiral integrity. rsc.org

The process involves two main steps:

Acyl Azide Formation : The peptide hydrazide, in this case, 2-Ethoxy-1-naphthoyl-hydrazide (acting as a C-terminal protected amino acid analogue for demonstration), is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures (0–5 °C). The hydrazide is converted into a highly reactive acyl azide intermediate (R-CO-N3). rsc.org

Peptide Coupling : The acyl azide is not isolated due to its potential instability. It is used immediately in a coupling reaction with the free amino group of another amino acid or peptide ester. The azide group is an excellent leaving group, facilitating the formation of a new peptide (amide) bond. google.comnih.gov

This method allows for the convergent synthesis of larger peptides by coupling protected peptide fragments, where one fragment is activated as the acyl azide. google.com The use of 2-Ethoxy-1-naphthohydrazide in this context would involve its role as a C-terminal blocking group that can be activated for coupling.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

As of the current body of scientific literature, a complete single-crystal X-ray diffraction study for 2-Ethoxy-1-naphthohydrazide has not been reported. While crystallographic data exists for structurally related compounds, such as Schiff bases derived from 2-ethoxy-1-naphthaldehyde (B42516), this information is not directly transferable. Therefore, a definitive analysis of the molecular conformation, intermolecular interactions, and crystal packing specific to 2-Ethoxy-1-naphthohydrazide awaits experimental determination.

Without experimental data, a theoretical discussion of the expected molecular conformation would be speculative. Such an analysis would involve the spatial arrangement of the ethoxy group relative to the naphthalene (B1677914) plane and the conformation of the hydrazide moiety. The key intermolecular interactions anticipated for this molecule would include hydrogen bonding, primarily involving the N-H and C=O groups of the hydrazide function, which are crucial in directing the assembly of molecules in the solid state.

The supramolecular architecture is dictated by the collective effect of intermolecular forces. For 2-Ethoxy-1-naphthohydrazide, it is expected that hydrogen bonds would play a primary role in forming chains or sheets of molecules. These would be further organized by weaker van der Waals forces and potential π-π stacking interactions between the naphthalene rings, leading to a stable three-dimensional crystal lattice. A detailed analysis of the crystal packing, including the study of voids and packing efficiency through Hirshfeld surface analysis, remains a subject for future research once suitable single crystals are synthesized and analyzed.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

A detailed experimental FT-IR spectrum with complete vibrational assignments for 2-Ethoxy-1-naphthohydrazide is not currently available in published literature. However, based on its known structure, key characteristic absorption bands can be predicted.

Table 1: Predicted FT-IR Vibrational Frequencies for 2-Ethoxy-1-naphthohydrazide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide/Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic, -CH₂, -CH₃) | Stretching | 2850-2980 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Amide II) | Bending | 1510-1550 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ethoxy) | Asymmetric Stretching | 1200-1275 |

These predicted values serve as a guide for the analysis of an experimental spectrum. A definitive study would involve correlating these bands with the molecule's specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the detailed mapping of the molecular framework.

Published ¹H and ¹³C NMR spectra with definitive chemical shift assignments for 2-Ethoxy-1-naphthohydrazide are not available at present. The expected chemical shifts can be estimated based on analogous structures and the known effects of substituents on the naphthalene ring.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling patterns being influenced by the electron-donating ethoxy group and the electron-withdrawing hydrazide group. The ethoxy group would produce a characteristic triplet and quartet for the methyl and methylene (B1212753) protons, respectively. The N-H protons of the hydrazide group would appear as exchangeable signals, likely in the downfield region.

¹³C NMR: The spectrum would display signals for each unique carbon atom. The carbon of the carbonyl group (C=O) would be found significantly downfield. The aromatic carbons would appear in the typical range of 110-150 ppm, with their specific shifts determined by their position relative to the substituents. The methylene and methyl carbons of the ethoxy group would be observed in the upfield region.

A complete assignment would require two-dimensional NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations.

Hydrazide derivatives can potentially exist in equilibrium between different tautomeric forms, such as the amide and imidol forms. NMR spectroscopy is a key technique for studying such dynamic equilibria in solution. bohrium.comresearchgate.net The rate of exchange between tautomers influences the appearance of the NMR spectrum.

In the case of 2-Ethoxy-1-naphthohydrazide, the principal tautomeric equilibrium to consider would be the amide-imidol tautomerism.

C(=O)-NH-NH₂ (Amide) ⇌ C(OH)=N-NH₂ (Imidol)

An investigation into this phenomenon for 2-Ethoxy-1-naphthohydrazide has not been reported. A detailed study would involve acquiring NMR spectra in various solvents and at different temperatures. researchgate.net If the tautomers are in slow exchange on the NMR timescale, separate sets of signals for each form would be observed. If the exchange is fast, averaged signals would be seen. The presence and ratio of tautomers can be significantly influenced by solvent polarity and hydrogen-bonding capabilities. ias.ac.in Without experimental data, the predominant tautomeric form of 2-Ethoxy-1-naphthohydrazide in solution remains unconfirmed.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's structure and electronic environment.

For aromatic and conjugated systems like 2-Ethoxy-1-naphthohydrazide, UV-Vis spectra typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The naphthalene moiety, with its extended π-system, is expected to give rise to strong absorptions in the UV region. The presence of the ethoxy and hydrazide functional groups can influence the position and intensity of these absorption bands through electronic effects such as resonance and induction.

A detailed analysis of the UV-Vis spectrum of 2-Ethoxy-1-naphthohydrazide would involve dissolving the compound in a suitable solvent and recording the absorbance over a range of wavelengths. The resulting spectrum would be analyzed to identify the wavelength of maximum absorbance (λmax) for each electronic transition. This data is crucial for understanding the electronic structure and conjugation within the molecule.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

As of the latest literature review, specific experimental UV-Vis spectral data for 2-Ethoxy-1-naphthohydrazide has not been reported. The table above serves as a template for future experimental findings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 2-Ethoxy-1-naphthohydrazide, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry could provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation pattern provides valuable structural information. The bonds in the molecular ion can break in characteristic ways, leading to the formation of fragment ions. The analysis of these fragments helps in piecing together the structure of the original molecule. For 2-Ethoxy-1-naphthohydrazide, potential fragmentation pathways could involve the cleavage of the ethoxy group, the hydrazide moiety, or fragmentation of the naphthalene ring system.

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data Not Available | Data Not Available | Data Not Available |

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for 2-Ethoxy-1-naphthohydrazide, is not currently available in published literature. The table is representative of how such data would be presented.

Electron Spin Resonance (ESR) Spectroscopy in Paramagnetic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons. wikipedia.org Such species are paramagnetic and include free radicals, radical ions, and transition metal complexes.

ESR spectroscopy would not be directly applicable to 2-Ethoxy-1-naphthohydrazide in its ground state, as it is a diamagnetic molecule with no unpaired electrons. However, ESR could be a valuable tool for studying paramagnetic species derived from this compound. For instance, if 2-Ethoxy-1-naphthohydrazide were to undergo a reaction to form a radical cation or anion, or if it were to coordinate with a paramagnetic metal ion, the resulting species could be characterized by ESR.

The ESR spectrum provides information about the electronic structure of the paramagnetic species, including the g-factor and hyperfine coupling constants, which reveal details about the distribution of the unpaired electron within the molecule.

| Paramagnetic Species | g-factor | Hyperfine Coupling Constants (G) |

| Data Not Available | Data Not Available | Data Not Available |

No studies reporting the generation and ESR spectroscopic analysis of paramagnetic derivatives of 2-Ethoxy-1-naphthohydrazide have been found. This table is intended for the future reporting of such data.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

A TGA experiment on 2-Ethoxy-1-naphthohydrazide would involve heating a small sample of the compound at a constant rate in an inert or oxidative atmosphere and continuously monitoring its mass. The resulting TGA curve would plot the percentage of weight loss against temperature.

The TGA curve can reveal the temperatures at which the compound begins to decompose, the different stages of decomposition, and the mass of the residue remaining at the end of the experiment. This information is crucial for understanding the thermal stability of 2-Ethoxy-1-naphthohydrazide and for determining its suitability for applications where it might be exposed to high temperatures.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Proposed Loss |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Detailed thermogravimetric analysis data for 2-Ethoxy-1-naphthohydrazide is not available in the current scientific literature. The table is a standard format for presenting TGA results.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely used to determine optimized molecular geometries, electronic properties, and energies of molecules. nih.gov For 2-Ethoxy-1-naphthohydrazide, DFT calculations would provide a foundational understanding of its structural and electronic characteristics. Despite the utility of this method, specific DFT studies focused solely on 2-Ethoxy-1-naphthohydrazide are not available in the current body of scientific literature.

Theoretical Spectroscopic Property Prediction

A significant application of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of a molecule. Similarly, by calculating nuclear magnetic shielding constants, NMR chemical shifts can be predicted. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

A detailed search of scientific databases reveals no published studies where theoretical spectroscopic properties (such as IR or NMR spectra) for 2-Ethoxy-1-naphthohydrazide have been predicted using DFT. Such a study would be beneficial for the structural confirmation of the compound.

Energetic Analysis of Tautomeric Forms

Hydrazide compounds, including 2-Ethoxy-1-naphthohydrazide, can exist in different tautomeric forms, such as the amide and iminol forms, through proton transfer. mdpi.com DFT calculations are an effective method for determining the relative energies and thermodynamic stabilities of these different tautomers in various environments (e.g., gas phase or in a solvent). imist.ma This analysis helps identify the most stable or predominant form of the molecule under specific conditions.

Currently, there are no specific energetic analyses of the tautomeric forms of 2-Ethoxy-1-naphthohydrazide using DFT reported in the peer-reviewed literature.

Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions

While this is a powerful technique for understanding solid-state structures, no dedicated Hirshfeld surface analysis for 2-Ethoxy-1-naphthohydrazide has been published. However, studies on closely related derivatives, such as Schiff bases formed from 2-ethoxy-1-naphthaldehyde (B42516), have utilized this method to analyze their crystal packing, indicating its applicability to this class of compounds. eurjchem.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.govmanchester.ac.uk It provides detailed information on the conformational flexibility and dynamic behavior of a molecule by solving Newton's equations of motion. manchester.ac.ukmdpi.com For a flexible molecule like 2-Ethoxy-1-naphthohydrazide, MD simulations could reveal the preferred conformations in solution, the dynamics of the ethoxy and hydrazide groups, and how the molecule's shape changes over time.

A thorough literature search did not yield any studies specifically employing molecular dynamics simulations to analyze the conformational behavior of 2-Ethoxy-1-naphthohydrazide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activity. QSAR provides insights into which structural features are important for a molecule's function and is widely used in drug design to predict the activity of new compounds.

There are no published QSAR models or studies involving 2-Ethoxy-1-naphthohydrazide. Research on other hydrazide derivatives has employed QSAR to understand their antimicrobial activities, demonstrating the potential utility of this approach if relevant biological data were available for the target compound.

Note on Data Tables: The user request specified the inclusion of data tables with detailed research findings. However, as the comprehensive literature search did not yield specific computational studies on 2-Ethoxy-1-naphthohydrazide for the outlined topics, no corresponding data is available for tabulation. Generating such tables would require non-existent data and is therefore not possible while maintaining scientific accuracy.

Coordination Chemistry and Metallohydrazone Complexes

Synthesis and Characterization of Metal Complexes with 2-Ethoxy-1-naphthohydrazide Derivatives as Ligands

The synthesis of metal complexes with 2-ethoxy-1-naphthohydrazide derivatives typically involves a two-step process. The first step is the creation of a Schiff base ligand through the condensation reaction of 2-ethoxy-1-naphthohydrazide with a suitable aldehyde or ketone. This reaction is generally carried out in an alcoholic medium, such as ethanol (B145695), and often requires refluxing for a few hours to ensure completion. mocedes.orgnih.gov

In the second step, the synthesized Schiff base ligand is reacted with a metal salt, such as a chloride, sulfate, or acetate (B1210297) salt of the desired transition metal (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II)). mocedes.orgijcce.ac.ir This reaction is also typically performed in an alcoholic solvent. The mixture is refluxed for several hours, during which the metal complex precipitates out of the solution. nih.gov The resulting solid complex is then filtered, washed with a suitable solvent like ethanol or diethyl ether to remove any unreacted starting materials, and dried. mocedes.org The stoichiometry of the final complex, commonly found to be in a 1:1 or 1:2 metal-to-ligand ratio, is influenced by the reaction conditions and the nature of the metal ion. mocedes.orgscielo.org.mxfayoum.edu.eg

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure and properties of the synthesized complexes.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex. scielo.org.mxchemrxiv.org |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O, N-H, M-O, M-N) upon complexation. nih.govfayoum.edu.egacs.org |

| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the structure of diamagnetic complexes in solution and confirms the formation of the Schiff base ligand. chemrxiv.org |

| Mass Spectrometry | Determines the molecular weight of the complex, further confirming its composition. fayoum.edu.egchemrxiv.org |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, including d-d transitions and charge transfer bands, which provides insight into the geometry and electronic structure. mocedes.orgmdpi.com |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in assigning the geometry (e.g., octahedral vs. tetrahedral) and understanding the spin state of the central metal ion. mocedes.orguobaghdad.edu.iq |

| Molar Conductance Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, helping to distinguish between coordinated and counter-ions. mocedes.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and can indicate the presence of coordinated or lattice water molecules. mocedes.org |

These characterization methods collectively provide irrefutable evidence for the formation of the desired metal complexes and offer a detailed picture of their molecular structure. uobaghdad.edu.iq

Investigation of Coordination Modes and Geometries

Schiff base ligands derived from 2-ethoxy-1-naphthohydrazide are flexible chelating agents that can exist in keto-enol tautomeric forms. This versatility allows them to coordinate with metal ions in several ways. researchgate.net Coordination typically occurs through the azomethine nitrogen and the carbonyl oxygen (in the keto form) or the enolic oxygen (in the enol form). nih.govfayoum.edu.egresearchgate.net The naphtholic oxygen from the 2-ethoxy-1-naphthyl moiety can also participate in coordination, making the ligand potentially bidentate (ON donors) or tridentate (ONO donors). mocedes.orgnih.gov

The mode of coordination is often confirmed by IR spectroscopy. A shift in the ν(C=N) band to a different frequency and the disappearance of the ν(N-H) band upon complexation are strong indicators of the azomethine nitrogen's involvement. nih.gov Similarly, a shift in the ν(C=O) band to a lower wavenumber suggests coordination through the carbonyl oxygen. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

The specific metal ion and the stoichiometry of the reaction play a crucial role in determining the final geometry of the complex. researchgate.net A variety of coordination geometries are observed for these types of complexes.

Typical Geometries of Metallohydrazone Complexes:

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cu(II) | 4 or 5 | Square Planar, Square Pyramidal arabjchem.orgfrontiersin.org |

| Ni(II) | 4 or 6 | Square Planar, Tetrahedral, Octahedral uobaghdad.edu.iqresearchgate.net |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral mocedes.orgarabjchem.orgnih.gov |

| Mn(II) | 6 | Octahedral mocedes.orgscielo.org.mx |

| Fe(III) | 6 | Octahedral uobaghdad.edu.iq |

| Zn(II) | 4 | Tetrahedral scielo.org.mxscirp.org |

For instance, complexes with a 1:2 metal-to-ligand ratio frequently adopt an octahedral geometry, with two tridentate ligands coordinating to the central metal ion. mocedes.orgresearchgate.net In contrast, square planar or tetrahedral geometries are often observed for 1:1 complexes or with specific d⁸ metal ions like Ni(II) and Pd(II). arabjchem.orguobaghdad.edu.iqlibretexts.org

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is an essential model for explaining the electronic structures, magnetic properties, and UV-visible spectra of transition metal complexes. libretexts.orgresearchgate.net When ligands like the 2-ethoxy-1-naphthohydrazide derivatives approach a central metal ion, they cause the five degenerate d-orbitals to split into different energy levels. The pattern and magnitude of this splitting (Δ or 10Dq) depend on the geometry of the complex. libretexts.org

Octahedral Complexes: The d-orbitals split into a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²). libretexts.org

Tetrahedral Complexes: The splitting is inverted compared to octahedral, with the e set being lower in energy than the t₂ set. The splitting magnitude (Δt) is significantly smaller than in octahedral fields (Δt ≈ 4/9 Δo). libretexts.org

Square Planar Complexes: This geometry results in a more complex d-orbital splitting pattern, often with the dx²-y² orbital being the highest in energy. libretexts.org

The electronic spectra of these complexes provide valuable data for calculating ligand field parameters. The absorption bands in the visible region are typically due to d-d electronic transitions between the split d-orbitals. acs.org For example, in an octahedral Cr(III) complex, bands can be assigned to transitions such as ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. acs.org

From the energies of these bands, key ligand field parameters can be calculated:

| Parameter | Symbol | Significance |

| Ligand Field Splitting Energy | Δo or 10Dq | Measures the energy separation between the split d-orbitals and indicates the strength of the ligand field. acs.org |

| Racah Interelectronic Repulsion Parameter | B | Represents the repulsion between electrons within the d-orbitals in the complex. It is typically lower than the free ion value (B₀). acs.org |

| Nephelauxetic Ratio | β | Calculated as B/B₀, it indicates the degree of covalency in the metal-ligand bond. A smaller β value suggests a higher degree of covalent character. acs.orgresearchgate.net |

The magnetic moments of the complexes, determined by magnetic susceptibility measurements, provide further confirmation of the geometry and electronic structure predicted by LFT. acs.orgiitd.ac.in For example, a high-spin octahedral Mn(II) (d⁵) complex would be expected to have a magnetic moment close to 5.9 B.M., corresponding to five unpaired electrons. iitd.ac.in

Influence of Metal Ion on Complex Stability and Reactivity

The identity of the central metal ion profoundly influences the stability, structure, and reactivity of the resulting hydrazone complex. researchgate.net The variation in ionic radii, charge density, and preferred coordination geometry among different transition metals leads to the formation of distinct complexes even with the same ligand. iitd.ac.in

The stability of the complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a consequence of the decrease in ionic radii across the period and the increasing ligand field stabilization energy (LFSE), which reaches a maximum for Cu(II). iitd.ac.in

The metal ion also dictates the reactivity of the complex. For example, in catalytic applications such as the oxidation of alcohols, the choice of metal can significantly alter the catalytic efficiency. A study comparing copper(II) and iron(II) complexes of a hydrazone ligand found that the Cu(II) complex exhibited higher catalytic activity at a lower temperature than its Fe(II) counterpart, a difference attributed to their distinct structures and the electronic properties of the metal centers. researchgate.net

Furthermore, the biological activity of metallohydrazone complexes is strongly dependent on the metal ion. Chelation of the ligand to a metal ion often enhances its biological potency compared to the free ligand. scirp.orgfrontiersin.org The specific metal ion can fine-tune this activity; for instance, in a series of complexes tested for anticancer activity, the Cu(II) complex often demonstrates the highest cytotoxicity. frontiersin.orgfrontiersin.org This is explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes. researchgate.net The different redox potentials and structural preferences of metal ions like Cu(II), Co(II), and Ni(II) lead to varied mechanisms of biological action. frontiersin.orgresearchgate.net

Advanced Analytical Applications

Chemosensing Applications of Naphthohydrazide Derivatives

Naphthohydrazide derivatives have emerged as a promising class of chemosensors, capable of detecting specific ions and molecules with high selectivity and sensitivity. nih.gov These sensors are designed to produce a measurable signal, such as a change in color or fluorescence, upon binding with a target analyte. nih.gov The development of these molecular devices is a key area of supramolecular chemistry, offering rapid and effective detection methods. nih.gov

Due to the high toxicity of cyanide (CN⁻) and its detrimental impact on the environment and human health, the development of selective chemosensors for its detection is of paramount importance. nih.gov Hydrazide derivatives, including those based on the naphthohydrazide scaffold, have been successfully synthesized to act as selective sensors for cyanide ions. nih.govresearchgate.net

For instance, chemosensors synthesized from 3-hydroxy-2-naphthohydrazide (B1221801) and various aldehyde derivatives have demonstrated a selective response to cyanide ions over other common anions. nih.gov One such sensor, IF-2, exhibited exclusive binding with CN⁻, resulting in a distinct color change from colorless to yellow, which is easily visible to the naked eye. nih.gov This selective detection is crucial for practical applications, including the creation of test strips for on-site cyanide monitoring. nih.gov The effectiveness of these sensors is often tested in various media, and their limits of detection (LOD) are quantified to determine their sensitivity. nih.govresearchgate.net

Table 1: Performance of Naphthohydrazide-Based Cyanide Sensors

| Sensor | Target Ion | Detection Limit (LOD) | Observed Signal | Binding Constant (Ka) |

|---|

Data sourced from a study on novel chemosensors for cyanide detection. nih.gov

The mechanism by which naphthohydrazide-based sensors detect cyanide typically involves an interaction with the acidic N-H proton of the hydrazide or Schiff base moiety. Two primary mechanisms have been proposed:

Deprotonation: The cyanide ion, being a strong base, can deprotonate the labile proton of the sensor molecule (e.g., the phenolic -OH or the hydrazide N-H). nih.govresearchgate.net This deprotonation alters the electronic structure of the molecule, leading to a change in its intramolecular charge transfer (ICT) characteristics. This shift is observed as a change in the UV-Visible absorption spectrum and a visible color change. nih.govresearchgate.net

Nucleophilic Addition: In some sensor designs, particularly those involving BODIPY dyes or other specific chromophores, the cyanide ion can act as a nucleophile. acs.org It may engage in a nucleophilic addition reaction, for example, at the 9-position of a guadinium-based host or a pyrrole (B145914) ring, which disrupts the sensor's conjugation and changes its optical properties. researchgate.netacs.org

Computational studies, such as Density Functional Theory (DFT), are often employed to support the proposed mechanisms and to analyze the interactions between the sensor and the ion. nih.govresearchgate.net These studies can reveal details about charge transfer and the non-covalent interactions, like hydrogen bonding, that stabilize the sensor-ion complex. nih.gov

Role as Derivatizing Agents in Chromatographic Separations and Mass Spectrometry

Hydrazide and hydrazine (B178648) derivatives are widely utilized as derivatizing agents to enhance the analysis of certain classes of molecules, particularly those containing carbonyl groups (aldehydes and ketones), in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.netresearchgate.net The derivatization process involves reacting the analyte with the hydrazide to form a stable hydrazone. nih.gov

This chemical tagging serves several key purposes:

Enhanced Sensitivity: The derivatization introduces a chromophore or fluorophore (like the naphthyl group) into the analyte, significantly increasing its detectability by UV-Vis or fluorescence detectors in HPLC. researchgate.net

Improved Ionization for MS: For mass spectrometry, tagging with a hydrazine-based reagent can improve the ionization efficiency of the analyte in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govresearchgate.netnih.gov Reagents with a permanently charged moiety, for example, can greatly enhance sensitivity in LC-MS/MS analysis. nih.gov

Structural Elucidation: The fragmentation patterns of the derivatized molecules under tandem mass spectrometry (MS/MS) can provide valuable structural information that might be difficult to obtain from the underivatized analyte. nih.gov

This approach has been successfully applied to the analysis of complex carbohydrates (glycans) and steroids, where the hydrazine derivatives react with the reducing end of sugars or the ketone groups of steroids. nih.govnih.gov The resulting hydrazones are then readily analyzed, allowing for sensitive quantification and structural characterization. nih.govnih.gov

Table 2: Applications of Hydrazide/Hydrazine Derivatization in Analytical Chemistry

| Analyte Class | Derivatizing Agent Type | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Carbohydrates (Glycans) | Phenylhydrazine (PHN) | HPLC, ESI-MS, MALDI-MS | Increased detection sensitivity, structural elucidation | nih.gov |

| Steroids (e.g., DHT) | 2-Hydrazino-1-methylpyridine (HMP) | LC-MS/MS | Enhanced ionization efficiency and sensitivity | nih.gov |

pH Sensing Mechanisms and Applications

The hydrazide functional group can also be a key component in the design of pH sensors. nih.gov The sensing mechanism in these molecules is typically based on protonation or deprotonation events that lead to a distinct optical response. nih.govdoi.org Many organic pH sensors rely on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govdoi.org

Aroyl-hydrazide skeletons can undergo tautomeric equilibria (keto-enol forms) that are dependent on the pH of the surrounding medium. nih.gov A change in pH alters the protonation state of the hydrazide moiety, which in turn modifies the electronic conjugation of the molecule. This results in a shift in the absorption or fluorescence spectrum, allowing the molecule to function as a colorimetric or fluorescent pH indicator. nih.gov

For example, some hydrazide-based sensors exhibit a strong fluorescence response in acidic conditions and a different emission in basic conditions, making them useful for monitoring pH changes in biological systems, such as within living cells. nih.gov The design of these sensors can be tailored to be responsive over specific pH ranges, making them suitable for diverse applications from environmental monitoring to medical diagnostics. doi.org The influence of pH is also a critical factor in the performance of ion sensors, as the fluorescence intensity and sensing capability can be highly pH-dependent. acs.org

Chemical Biology and Material Science Perspectives

Applications as Building Blocks in Organic Synthesis and Materials Science

2-Ethoxy-1-naphthohydrazide possesses a unique combination of a naphthalene (B1677914) core, an ethoxy group, and a hydrazide functional group, positioning it as a potentially versatile building block in organic synthesis. The hydrazide moiety is known to be a valuable functional group for the construction of various heterocyclic compounds. Hydrazides readily react with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a wide array of nitrogen-containing heterocycles. While direct studies involving 2-Ethoxy-1-naphthohydrazide are limited, research on the closely related 2-hydroxy-1-naphthohydrazide demonstrates the reactivity of the hydrazide group in this context. For instance, 2-hydroxy-1-naphthohydrazide has been utilized in condensation reactions with various aldehydes to synthesize novel hydrazone derivatives. These derivatives, in turn, can serve as precursors to more complex molecular architectures.

The naphthalene scaffold provides a rigid, aromatic core that can be further functionalized. The ethoxy group, while relatively inert, can influence the solubility and electronic properties of the molecule and its derivatives. The reactivity of the hydrazide group, in concert with the stable naphthyl ring system, suggests that 2-Ethoxy-1-naphthohydrazide could be a precursor for the synthesis of novel dyes, optical materials, or other functional organic molecules. However, specific examples of its use in materials science are not well-documented in current literature.

Utilization in Protein Chemical Synthesis and Bioconjugation

The hydrazide functional group is a key player in the field of bioconjugation and protein chemical synthesis. Hydrazides can react with aldehydes and ketones, which can be introduced into biomolecules, to form stable hydrazone linkages. This reaction is often used for labeling proteins, peptides, and other biological macromolecules.

While there is no specific evidence of 2-Ethoxy-1-naphthohydrazide being used for this purpose, the general principles of hydrazide-based bioconjugation would apply. The naphthalene group offers a hydrophobic and fluorescent tag, which could be useful for developing probes for biological imaging or assays. The reaction of 2-Ethoxy-1-naphthohydrazide with an aldehyde-modified protein would result in the covalent attachment of the ethoxy-naphthalene moiety. However, the practical application of this specific compound in protein synthesis or bioconjugation has not been reported.

Development as Precursors for Polymer Chemistry (e.g., Polymer Initiators, Curing Agents)

In the realm of polymer chemistry, molecules with reactive functional groups can serve as initiators, chain transfer agents, or curing agents. The hydrazide group in 2-Ethoxy-1-naphthohydrazide contains reactive N-H bonds that could potentially participate in polymerization reactions. For example, hydrazides can react with diisocyanates to form polyureas or with diepoxides to act as curing agents in epoxy resins.

The rigid naphthalene core of 2-Ethoxy-1-naphthohydrazide could impart thermal stability and specific mechanical properties to a polymer matrix. However, a thorough search of scientific and patent literature did not yield any instances of 2-Ethoxy-1-naphthohydrazide being specifically investigated or utilized as a polymer initiator or curing agent. Its potential in this area remains theoretical and would require dedicated research to be substantiated.

Exploration in Specialty Chemical Development

Specialty chemicals are valued for their performance or function rather than their composition. The development of new specialty chemicals often relies on the synthesis of novel molecular structures with desired properties. The synthesis of 2-ethoxy-1-naphthoic acid from 2-ethoxy-1-naphthaldehyde (B42516) is a documented process, and this acid is a known intermediate in the synthesis of other organic molecules. It is plausible that 2-Ethoxy-1-naphthohydrazide could be derived from 2-ethoxy-1-naphthoic acid and subsequently used as a precursor for other specialty chemicals.

Q & A

Q. How can degradation pathways of 2-Ethoxy-1-naphthohydrazide be analyzed in environmental matrices?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze degradation using GC-MS or high-resolution LC-QTOF-MS. Compare with computational models (e.g., DFT) to predict reaction intermediates. Follow OECD guidelines for ecological risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.